molecular formula C24H22ClFN4O4S B10875732 7-(4-{[(4-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(4-{[(4-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10875732
M. Wt: 517.0 g/mol
InChI Key: JZWDIAFQXZPNRG-UHFFFAOYSA-N
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Description

7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with a quinolone core structure It is characterized by the presence of multiple functional groups, including a fluorine atom, a piperazine ring, and a chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the quinolone core, followed by the introduction of the piperazine ring and the chlorobenzoyl group. Key steps include:

    Formation of the Quinolone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step is achieved through nucleophilic substitution reactions.

    Attachment of the Chlorobenzoyl Group: This is typically done using chlorobenzoyl chloride in the presence of a base to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and quinolone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is of particular interest in medicinal chemistry due to its potential as a pharmacophore. It may exhibit antibacterial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-chlorobenzoyl)benzoic acid
  • 2-[(4-chlorobenzoyl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 7-(4-{[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its combination of functional groups and its quinolone core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22ClFN4O4S

Molecular Weight

517.0 g/mol

IUPAC Name

7-[4-[(4-chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22ClFN4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-7-9-30(10-8-29)24(35)27-22(32)14-3-5-15(25)6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

JZWDIAFQXZPNRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)Cl)F)C(=O)O

Origin of Product

United States

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